molecular formula C7H16ClN B6174549 1-propylpyrrolidine hydrochloride CAS No. 1360626-95-4

1-propylpyrrolidine hydrochloride

Cat. No.: B6174549
CAS No.: 1360626-95-4
M. Wt: 149.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propylpyrrolidine hydrochloride (CAS 1360626-95-4) is a saturated nitrogen heterocycle of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a versatile scaffold used to obtain compounds for the treatment of human diseases . Its value stems from the ability to efficiently explore pharmacophore space due to sp 3 -hybridization, the contribution to the molecule's stereochemistry, and increased three-dimensional coverage due to the ring's non-planarity . Researchers utilize this compound as a key synthetic intermediate or building block for the construction of more complex molecules. Pyrrolidine derivatives are found in a wide range of bioactive molecules and are present in many FDA-approved drugs . Specific derivatives, such as those based on the pyrrolidine-2,5-dione structure, have been investigated for potential applications as antinociceptive and antiallodynic agents in models of neuropathic pain . Furthermore, 1-alkyl pyrrolidone derivatives have been studied for their properties as penetration enhancers in pharmaceutical formulations . This product is intended for research purposes as a chemical reference standard or for use in synthetic organic chemistry applications. For Research Use Only. Not for human or veterinary diagnosis or therapeutic use.

Properties

CAS No.

1360626-95-4

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation of Pyrrolidine Derivatives Followed by Hydrochlorination

Another approach involves the hydrogenation of a pyrrolidine precursor followed by treatment with hydrochloric acid. For example, methylpyrrolidine-3-carboxylate can be reduced using hydrogen gas in the presence of palladium on carbon (Pd/C) and subsequently treated with HCl to form the hydrochloride salt . Although this method is described for a structurally related compound, it provides a framework for adapting similar conditions to 1-propylpyrrolidine synthesis.

Key steps include:

  • Reduction : The precursor (e.g., a nitrile or imine) is hydrogenated under mild conditions (50°C, 5 hours) to yield the free amine.

  • Acidification : The amine is dissolved in methanol and treated with concentrated HCl, resulting in quantitative formation of the hydrochloride salt . This method achieves a 94% yield for analogous compounds, suggesting its potential efficacy for 1-propylpyrrolidine hydrochloride .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Key Advantages Challenges
Cyclization (CaC₂/CuI) Room temperature, one-potNot reportedCost-effective, avoids toxic reagentsRequires optimization for scale-up
Hydrogenation/HCl 50°C, H₂/Pd-C94%*High yield, well-established procedureMulti-step process
Alkylation (theoretical) Reflux, base-mediatedN/AStraightforward for primary aminesRisk of over-alkylation

*Reported for analogous compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to pyrrolidine or other derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of 1-propylpyrrolidine.

    Reduction: Pyrrolidine or other reduced derivatives.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

1-Propylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Structural and Functional Analogues

Diaminoquinazoline Derivatives (UNC0638, UNC0642)
  • Structural Features: 1-Propylpyrrolidine hydrochloride serves as the position-7 substituent on the diaminoquinazoline scaffold. Paired with a 1-isopropyl-4-piperidylamine group at position-4 (e.g., UNC0638, UNC0642).
  • Biological Activity :
    • Exhibits 17–24× higher activity against P. falciparum compared to Babesia divergens due to synergistic effects of the 1-propylpyrrolidine and isopropyl-piperidylamine groups .
    • In contrast, replacing the 1-propylpyrrolidine with a dimethylpropylamine (UNC0224) abolishes activity, highlighting its critical role .
1-Methyl-1-Propylpyrrolidinium Chloride
  • Structural Features :
    • Contains methyl and propyl groups on the pyrrolidinium ring.
  • Physical Properties: Forms an ionic liquid with minor C–H⋯Cl hydrogen bonding but lacks classical hydrogen bonds, affecting crystallinity .
  • Applications :
    • Used in ionic liquid research for its thermal stability and solvent properties, differing from the biological focus of this compound .
1-(2-Chloroethyl)pyrrolidine Hydrochloride
  • Structural Features :
    • Substituted with a chloroethyl group on the pyrrolidine nitrogen.
  • Contrast :
    • Unlike this compound, its reactivity limits direct therapeutic use .
1-Isopropyl-Pyrrolidin-3-ylamine Dihydrochloride
  • Structural Features :
    • Branched isopropyl group on nitrogen and an amine at position-3 .
  • Biological Implications :
    • Steric hindrance from the isopropyl group may reduce binding affinity compared to linear propyl chains in 1-propylpyrrolidine derivatives .
    • The dihydrochloride salt improves solubility but alters pharmacokinetics .

Comparative Data Table

Compound Name Key Substituents Biological Activity (IC₅₀/EC₅₀) Key Applications References
This compound Propyl (N-position) 0.1–0.5 µM (vs. P. falciparum) Antimalarial HMT inhibitors
UNC0638 1-Propylpyrrolidine + isopropyl-piperidylamine 0.2 µM (vs. P. falciparum) Differential pathogen targeting
1-Methyl-1-propylpyrrolidinium chloride Methyl + propyl (pyrrolidinium) N/A Ionic liquids, solvents
1-(2-Chloroethyl)pyrrolidine hydrochloride Chloroethyl (N-position) N/A (reactive intermediate) Synthetic precursor
1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride Isopropyl (N) + amine (C3) Not reported Structural studies

Key Research Findings

Position-Specific Substituent Effects: In diaminoquinazolines, position-7 lysine-mimetic groups (e.g., 1-propylpyrrolidine) are essential for anti-P. falciparum activity when combined with position-4 substituents like isopropyl-piperidylamine . Substitution at position-4 with cyclohexylmethyl-4-piperidylamine (UNC0631) enhances B. divergens activity but reduces P. falciparum efficacy compared to isopropyl-piperidylamine .

Impact of Branching :

  • Linear propyl chains (1-propylpyrrolidine) optimize steric compatibility with HMT active sites, whereas branched isopropyl groups reduce binding due to steric clashes .

Salt Form and Solubility :

  • Hydrochloride salts (e.g., this compound) improve aqueous solubility, critical for in vitro assays, while dihydrochloride forms (e.g., 1-isopropyl-pyrrolidin-3-ylamine) may alter biodistribution .

Q & A

Q. How should accidental spills of this compound be contained and decontaminated?

  • Methodological Answer : Isolate the area, absorb spills with inert material (vermiculite), and transfer to chemical waste containers. Decontaminate surfaces with 70% ethanol followed by sodium bicarbonate solution (5% w/v) to neutralize residual acidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.